8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane
Beschreibung
8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane is a spiro compound characterized by its unique structure, which includes an azidomethylidene group and a dioxaspirodecane ring system. Spiro compounds are known for their rigid and three-dimensional structures, making them valuable in various fields of research and industry.
Eigenschaften
Molekularformel |
C9H13N3O2 |
|---|---|
Molekulargewicht |
195.22 g/mol |
IUPAC-Name |
8-(azidomethylidene)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C9H13N3O2/c10-12-11-7-8-1-3-9(4-2-8)13-5-6-14-9/h7H,1-6H2 |
InChI-Schlüssel |
NDSGLHXJGNLSTI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1=CN=[N+]=[N-])OCCO2 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps, including alkylation and heterocyclization, to form the desired spiro compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The azidomethylidene group can be oxidized to form different functional groups.
Reduction: Reduction reactions can convert the azido group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidomethylidene group can yield aldehydes or carboxylic acids, while reduction can produce primary amines.
Wissenschaftliche Forschungsanwendungen
8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane involves its interaction with molecular targets, such as enzymes or receptors. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is particularly useful in drug development and bioconjugation applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: Similar in structure but lacks the azidomethylidene group.
1,4-Dioxa-8-azaspiro[4.5]decane-2-one: Contains a carbonyl group instead of the azido group.
1,4-Dioxa-8-azaspiro[4.5]decane-3-amine: Features an amine group in place of the azido group.
Uniqueness
8-(Azidomethylidene)-1,4-dioxaspiro[4.5]decane is unique due to the presence of the azidomethylidene group, which imparts distinct reactivity and potential for click chemistry applications. This makes it particularly valuable in fields requiring precise molecular modifications, such as drug development and materials science.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
